molecular formula C8H9FO3 B3362458 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol CAS No. 99387-76-5

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol

Cat. No.: B3362458
CAS No.: 99387-76-5
M. Wt: 172.15 g/mol
InChI Key: LJIUXGDQVQBQOW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is an organic compound with the molecular formula C8H9FO3 It is a derivative of phenol, featuring a fluorine atom, a hydroxymethyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a fluorinated benzene derivative. For example, starting with 2,4,5-trifluorobenzonitrile, nucleophilic aromatic substitution can be performed to introduce the hydroxymethyl and methoxy groups at the desired positions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. These conditions may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzene ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure efficient reactions.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxymethyl group results in the formation of 2-Fluoro-4-(carboxymethyl)-6-methoxyphenol, while substitution of the fluorine atom can yield various substituted phenol derivatives.

Scientific Research Applications

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to various biological effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(hydroxymethyl)phenol: Lacks the methoxy group, which may affect its chemical properties and reactivity.

    2-Fluoro-4-(hydroxymethyl)-5-methoxyphenol: Similar structure but with different positioning of the methoxy group, leading to variations in its chemical behavior.

    2-Fluoro-4-(hydroxymethyl)benzoic acid: Contains a carboxylic acid group instead of a methoxy group, resulting in different chemical and biological properties.

Uniqueness

2-Fluoro-4-(hydroxymethyl)-6-methoxyphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a fluorine atom and a methoxy group on the benzene ring enhances its versatility in chemical synthesis and potential biological activity.

Properties

IUPAC Name

2-fluoro-4-(hydroxymethyl)-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIUXGDQVQBQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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